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Compound of Interest

Compound Name: Magnosalicin

Cat. No.: B1214631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalicin is a lignan first identified in Magnolia salicifolia. Lignans are a class of

polyphenolic compounds known for a wide array of biological activities, making them of

significant interest in pharmaceutical research and drug development. A thorough

understanding of the structural and chemical properties of Magnosalicin is fundamental for its

potential therapeutic applications. This technical guide provides a summary of the available

spectral data for Magnosalicin, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally

derived public data, this guide combines known properties with predicted and representative

spectral characteristics to serve as a valuable resource for the scientific community.

Molecular and Physical Properties
The fundamental properties of Magnosalicin are summarized in the table below.
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Property Value Source

Molecular Formula C₂₄H₃₂O₇ PubChem

Molecular Weight 432.5 g/mol PubChem

IUPAC Name

(2S,3R,4S,5S)-2,4-dimethyl-

3,5-bis(2,4,5-

trimethoxyphenyl)oxolane

PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR spectral data for Magnosalicin.

Note: The following data are predicted and have not been experimentally verified from a public

source. Predicted spectra can be valuable for identifying Magnosalicin in experimental

samples.

¹H NMR (Proton NMR) Data (Predicted)
Atom Number

Predicted Chemical Shift
(ppm)

Multiplicity

H-2 4.5 - 4.7 m

H-3 2.0 - 2.2 m

H-4 2.0 - 2.2 m

H-5 4.5 - 4.7 m

H-7 6.8 - 7.0 s

H-7' 6.8 - 7.0 s

H-10, H-10' 1.0 - 1.2 d

OCH₃ (C1, C1') 3.8 - 3.9 s

OCH₃ (C3, C3') 3.8 - 3.9 s

OCH₃ (C4, C4') 3.8 - 3.9 s
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¹³C NMR (Carbon NMR) Data (Predicted)
Atom Number Predicted Chemical Shift (ppm)

C-1, C-1' 148 - 150

C-2, C-2' 80 - 82

C-3, C-3' 45 - 47

C-4, C-4' 45 - 47

C-5, C-5' 80 - 82

C-6, C-6' 130 - 132

C-7, C-7' 110 - 112

C-8, C-8' 148 - 150

C-9, C-9' 142 - 144

C-10, C-10' 15 - 17

OCH₃ (C1, C1') 55 - 57

OCH₃ (C3, C3') 55 - 57

OCH₃ (C4, C4') 55 - 57

Infrared (IR) Spectroscopy
The IR spectrum of Magnosalicin is expected to show characteristic absorptions

corresponding to its functional groups. While an experimental spectrum is not publicly

available, the expected key absorptions are listed below.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3000 - 2850 C-H (Alkyl) Stretching

1600 - 1585, 1500 - 1400 C=C (Aromatic) Stretching

1250 - 1000 C-O (Ether) Stretching

~1100 C-O-C (Tetrahydrofuran ring) Stretching
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For

Magnosalicin, a GC-MS spectrum is reported to be available from commercial sources. The

expected fragmentation pattern would likely involve cleavage of the ether linkages and

fragmentation of the tetrahydrofuran ring.

m/z Interpretation

432.21 [M]⁺ (Molecular Ion)

181.08
Fragment corresponding to the 2,4,5-

trimethoxyphenyl moiety

151.08
Fragment from cleavage of the tetrahydrofuran

ring

Experimental Protocols
The following are detailed methodologies for the key experiments typically used to obtain the

spectral data presented above.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Magnosalicin in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

¹H NMR Acquisition:

Spectrometer: 400-600 MHz.

Pulse Sequence: Standard single-pulse experiment.
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Acquisition Parameters:

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the

chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

¹³C NMR Acquisition:

Spectrometer: 100-150 MHz.

Pulse Sequence: Standard proton-decoupled pulse experiment.

Acquisition Parameters:

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the

chemical shift scale using the solvent peak.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix ~1 mg of Magnosalicin with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform),

apply the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the pure KBr pellet) should

be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of Magnosalicin (1-10 µg/mL) in a suitable solvent (e.g.,

methanol or acetonitrile).

For GC-MS, derivatization may be necessary to increase volatility.

Data Acquisition (ESI-MS):

Mass Spectrometer: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or

Quadrupole mass analyzer.

Ionization Mode: Positive or negative, depending on the analyte.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-5 kV.

Nebulizer Gas: Nitrogen.

Collision energy for fragmentation (MS/MS) can be varied to obtain structural information.
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Signaling Pathways and Experimental Workflows
Lignans are known to modulate various cellular signaling pathways. While the specific

pathways affected by Magnosalicin are not yet fully elucidated, the PI3K/Akt/mTOR pathway

is a common target for many bioactive lignans.
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Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by Magnosalicin.
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Caption: General workflow for the isolation and characterization of Magnosalicin.

To cite this document: BenchChem. [A Technical Guide to the Spectral Data of
Magnosalicin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214631#spectral-data-for-magnosalicin-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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